molecular formula C10H9N3O B2808811 4-Phenoxypyrimidin-2-amine CAS No. 882767-05-7

4-Phenoxypyrimidin-2-amine

Cat. No.: B2808811
CAS No.: 882767-05-7
M. Wt: 187.202
InChI Key: JCHQIGPFCINYAE-UHFFFAOYSA-N
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Description

4-Phenoxypyrimidin-2-amine is an organic compound with the molecular formula C10H9N3O It is a pyrimidine derivative characterized by a phenoxy group attached to the fourth position of the pyrimidine ring and an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxypyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and phenol.

    Nucleophilic Substitution: The phenol undergoes a nucleophilic substitution reaction with 4-chloropyrimidine in the presence of a base such as potassium carbonate. This reaction forms 4-phenoxypyrimidine.

    Amination: The 4-phenoxypyrimidine is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group at the second position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Controlling the temperature and reaction time to maximize product formation.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the second position can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products:

    Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with various functional groups attached to the amino group.

Scientific Research Applications

4-Phenoxypyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Phenoxypyrimidine: Lacks the amino group at the second position, making it less versatile in certain chemical reactions.

    2-Aminopyrimidine: Lacks the phenoxy group, resulting in different chemical and biological properties.

    4-Amino-2-phenoxypyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 4-Phenoxypyrimidin-2-amine is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-phenoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQIGPFCINYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882767-05-7
Record name 4-phenoxypyrimidin-2-amine
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